4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Overview
Description
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring. The presence of the dimethylaminosulfonyl and fluoro groups enhances its reactivity and makes it a valuable reagent in chemical synthesis and analytical chemistry.
Mechanism of Action
Target of Action
It’s known that dbd-f is a fluorescent derivative that is often used in the study of various biochemical processes .
Mode of Action
DBD-F is synthesized by reacting with certain compounds, such as amino acids . The reaction conditions are mild and no racemization occurs during the formation of the diastereomers . The resulting diastereomers exhibit fluorescence at approximately 570 nm when excited at approximately 460 nm .
Biochemical Pathways
The compound is used as a fluorescent derivative in various biochemical studies, suggesting that it may interact with multiple pathways depending on the context .
Result of Action
Its fluorescence properties make it a useful tool in biochemical research, allowing for the visualization and tracking of various biological processes .
Action Environment
It’s known that the reaction conditions for the synthesis of dbd-f are mild , suggesting that it may be relatively stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions due to its ability to form stable fluorescent derivatives with amino acids, peptides, and proteins. It interacts with enzymes such as proteases and kinases, facilitating the study of enzyme kinetics and protein interactions. The compound’s fluorescence properties enable the detection and quantification of biomolecules in complex mixtures, making it invaluable for biochemical assays .
Cellular Effects
This compound affects various types of cells and cellular processes by labeling specific proteins and peptides. This labeling allows researchers to track the movement and localization of these biomolecules within cells. The compound influences cell signaling pathways by interacting with key signaling proteins, thereby affecting gene expression and cellular metabolism. Studies have shown that this compound can be used to monitor changes in cellular function in response to external stimuli .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form covalent bonds with primary amines in proteins and peptides. This binding interaction results in the formation of stable fluorescent derivatives, which can be detected and quantified using fluorescence spectroscopy. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of fluorescence. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including changes in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and excretion. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, leading to the formation of metabolites that can be further studied for their biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can be tracked using its fluorescence properties, providing insights into its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxadiazole Core: The initial step involves the formation of the benzoxadiazole core through the reaction of an appropriate benzene derivative with hydrazine and a suitable oxidizing agent.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Attachment of the Dimethylaminosulfonyl Group: The final step involves the sulfonylation of the benzoxadiazole core with dimethylaminosulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole has numerous applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent for the detection of aldehydes and ketones in complex mixtures.
Biological Studies: Employed in fluorescence-based assays to study enzyme activities and protein interactions.
Medicinal Chemistry: Investigated for its potential as a fluorescent probe in drug discovery and development.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole can be compared with other similar compounds such as:
4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole: This compound has a methylamino group instead of a fluoro group, which affects its reactivity and fluorescence properties.
4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole: The presence of a hydrazino group makes it more reactive towards carbonyl compounds.
4-(N,N-Dimethylaminosulfonyl)-7-nitro-2,1,3-benzoxadiazole: The nitro group enhances its electron-withdrawing properties, making it a stronger electrophile.
These comparisons highlight the unique properties of this compound, particularly its fluorescence characteristics and reactivity towards nucleophiles.
Properties
IUPAC Name |
7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWANFXENNWOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243556 | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98358-90-8 | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DBD-F?
A1: The molecular formula of DBD-F is C8H8FN3O3S, and its molecular weight is 245.23 g/mol. []
Q2: What are the primary targets of DBD-F and how does it interact with them?
A3: DBD-F primarily targets thiol and amine groups. Its reactivity stems from the fluorine atom on the benzoxadiazole ring. This fluorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. Thiols and amines, acting as nucleophiles, attack the electron-deficient carbon bearing the fluorine, leading to the displacement of the fluorine atom and formation of a stable thioether or amine bond, respectively. []
Q3: How does the structure of DBD-F contribute to its reactivity towards thiols?
A4: The dimethylsulfonamide group (SO2NMe2) in DBD-F significantly influences its reactivity with thiols. Compared to its analog, ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole), which possesses a sulfonamide group (SO2NH2), DBD-F exhibits higher reactivity towards thiols. This difference arises from the stronger electron-withdrawing effect of the dimethylsulfonamide group, making the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack by thiols. []
Q4: What is the significance of the fluorescence exhibited by DBD-F derivatives?
A5: The fluorescence of DBD-F derivatives is crucial for their detection and quantification. These derivatives typically fluoresce in the range of 510-590 nm when excited around 380-470 nm. This property enables their sensitive detection using fluorescence spectroscopy or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [, , , ]
Q5: What are the common applications of DBD-F in analytical chemistry?
A5: DBD-F finds applications in determining various analytes, including:
- Thiols: DBD-F is used to quantify thiols like cysteine, glutathione, homocysteine, N-acetylcysteine, and α-mercaptopropionylglycine in biological samples like rat tissues. []
- Amino acids: DBD-F is employed for pre-column derivatization and subsequent chiral separation of amino acid enantiomers using HPLC. [, , , ]
- Polyamines: It enables sensitive analysis of polyamines, including N-acetylated forms, in biological samples such as human saliva, fingernails, and rice bran. [, , , ]
- Drugs and Peptides: DBD-F is utilized in HPLC methods for determining drugs like methamphetamine and its metabolites, as well as peptides like ebiratide, in biological matrices. [, , , , , ]
- Fumonisins: DBD-F is used as a pre-column derivatizing agent for the HPLC analysis of fumonisins B1 and B2 in corn. [, ]
Q6: What makes DBD-F particularly suitable for analyzing trace amounts of compounds like fumonisins in complex matrices like food?
A7: Fumonisins lack inherent chromophores, making their detection at low levels challenging. DBD-F offers a solution by reacting with fumonisins to form fluorescent derivatives detectable at very low concentrations. This approach eliminates the need for less stable derivatives like o-phthalaldehyde (OPA) derivatives, which are prone to degradation and can compromise analytical precision. []
Q7: How does the use of DBD-F enhance the sensitivity of analytical techniques like HPLC?
A8: DBD-F's ability to transform non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives greatly enhances the sensitivity of analytical methods. This is particularly beneficial for HPLC, where the fluorescent signal from DBD-F derivatives allows for the detection of analytes at much lower concentrations than achievable with UV or other detection methods. [, , , , , ]
Q8: How is DBD-F used in the analysis of polyamines in complex biological matrices?
A9: DBD-F derivatization simplifies the analysis of polyamines in complex biological samples. It improves the chromatographic behavior of polyamines during HPLC analysis, leading to better peak shapes and resolution. Additionally, the enhanced detectability of the DBD-F labeled polyamines allows for their quantification even at trace levels in various biological matrices like fingernails, saliva, and rice bran. [, , , ]
Q9: Can you explain the role of DBD-F in enhancing the sensitivity of methamphetamine detection in biological samples?
A10: DBD-F reacts with methamphetamine to form a highly fluorescent derivative, making it detectable at much lower concentrations using HPLC with fluorescence detection. This is particularly valuable in forensic analysis where detecting trace amounts of methamphetamine in complex matrices like hair or urine is crucial. [, ]
Q10: How does the use of DBD-F in chiral amino acid analysis improve analytical outcomes?
A11: DBD-F derivatization coupled with chiral HPLC separation enables the differentiation and quantification of D- and L-amino acid enantiomers. This is crucial as the presence and levels of D-amino acids can be indicative of various biological processes and disease states. [, , , ]
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